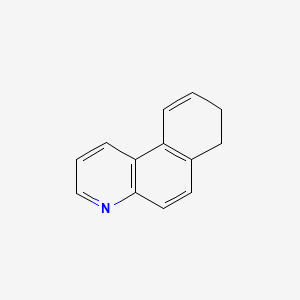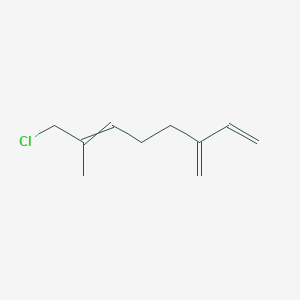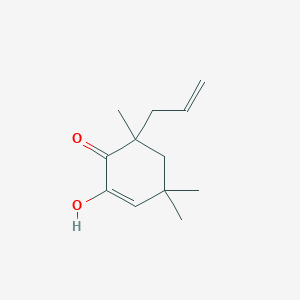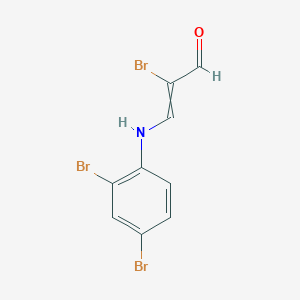
2-Bromo-3-(2,4-dibromoanilino)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(2,4-dibromoanilino)prop-2-enal is an organic compound that belongs to the class of haloalkenes This compound is characterized by the presence of bromine atoms and an anilino group attached to a prop-2-enal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2,4-dibromoanilino)prop-2-enal typically involves the reaction of 2,4-dibromoaniline with 2-bromoacrolein under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(2,4-dibromoanilino)prop-2-enal undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The aldehyde group in the compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions. These reactions are usually performed under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions. These reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with hydroxyl, amino, or thiol groups.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-3-(2,4-dibromoanilino)prop-2-enal has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(2,4-dibromoanilino)prop-2-enal involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-(2,4-dichloroanilino)prop-2-enal: Similar structure but with chlorine atoms instead of bromine.
2-Bromo-3-(2,4-difluoroanilino)prop-2-enal: Similar structure but with fluorine atoms instead of bromine.
2-Bromo-3-(2,4-diiodoanilino)prop-2-enal: Similar structure but with iodine atoms instead of bromine.
Uniqueness
2-Bromo-3-(2,4-dibromoanilino)prop-2-enal is unique due to the presence of multiple bromine atoms, which can influence its reactivity and biological activity. The bromine atoms may enhance the compound’s ability to interact with molecular targets and increase its potency in various applications.
Propiedades
Número CAS |
105688-65-1 |
|---|---|
Fórmula molecular |
C9H6Br3NO |
Peso molecular |
383.86 g/mol |
Nombre IUPAC |
2-bromo-3-(2,4-dibromoanilino)prop-2-enal |
InChI |
InChI=1S/C9H6Br3NO/c10-6-1-2-9(8(12)3-6)13-4-7(11)5-14/h1-5,13H |
Clave InChI |
LIJICEJOIZWSMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)Br)NC=C(C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


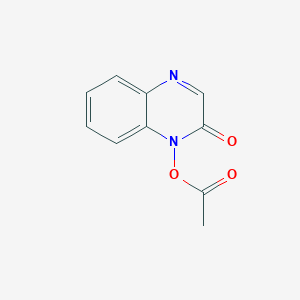
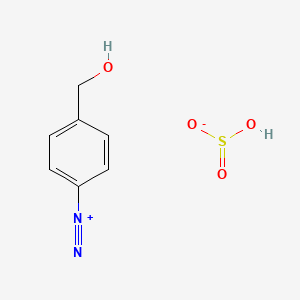
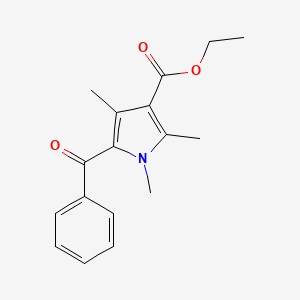

![2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid](/img/structure/B14335179.png)
![3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B14335186.png)

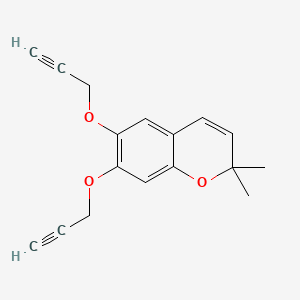

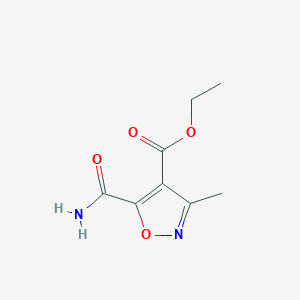
![1,1'-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine](/img/structure/B14335220.png)
